N-(3-fluoro-4-methylphenyl)-2-(3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl)acetamide
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Description
N-(3-fluoro-4-methylphenyl)-2-(3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl)acetamide is a useful research compound. Its molecular formula is C19H18FN3O3 and its molecular weight is 355.369. The purity is usually 95%.
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Scientific Research Applications
Biological Effects and Pharmacology
Compounds with structures similar to the specified acetamide derivative have been studied for various biological effects and pharmacological activities. For example, derivatives of acetamide and formamide, including mono- and dimethyl derivatives, have been reviewed for their toxicological profiles and commercial importance, highlighting the biological consequences of exposure (Kennedy, 2001).
Potential Therapeutic Applications
Neuropharmacology and Brain Tumor Imaging : Advances in PET imaging for brain tumors have been noted, with specific tracers like 2-(2-nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-penta-fluoropropyl)-acetamide showing potential for imaging hypoxia in glioblastoma, indicating a role in enhancing glioma management and treatment monitoring (Petrirena et al., 2011).
Design and Synthesis of Kinase Inhibitors : The design, synthesis, and activity studies of synthetic compounds with tri- and tetra-substituted imidazole scaffolds, acting as selective inhibitors of p38 MAP kinase, have been reviewed. These inhibitors are crucial for reducing proinflammatory cytokine release, underlining the importance of such compounds in developing new therapeutic agents (Scior et al., 2011).
Degradation of Acetaminophen : Research on the advanced oxidation processes for treating acetaminophen from aqueous mediums has been summarized, including kinetics, mechanisms, by-products, and biotoxicity. This study contributes to understanding the environmental impact of pharmaceutical compounds and their degradation pathways (Qutob et al., 2022).
AMPA Receptor Agonists for Depression Treatment : A review emphasizes the potential of AMPA receptor agonists in developing novel antidepressants, highlighting the rapid onset of antidepressant effects similar to NMDA receptor antagonists but with possibly fewer side effects (Yang et al., 2012).
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[3-(4-methoxyphenyl)-2-oxoimidazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3/c1-13-3-4-14(11-17(13)20)21-18(24)12-22-9-10-23(19(22)25)15-5-7-16(26-2)8-6-15/h3-11H,12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIDTQYGORZYQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=CN(C2=O)C3=CC=C(C=C3)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.